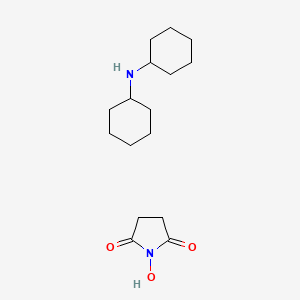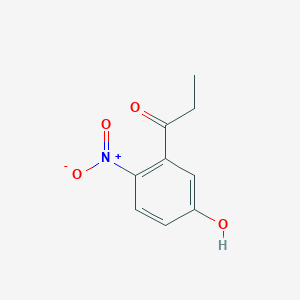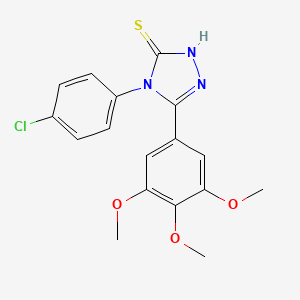
2,4-Dichloropyrimidin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloropyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C4H4Cl3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidin-5-amine hydrochloride typically involves the chlorination of uracil or its derivatives. One common method includes the reaction of uracil with phosphorus oxychloride (POCl3) and dimethylaniline at elevated temperatures (around 130°C). The reaction mixture is then cooled, and the product is precipitated by adding ice .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloropyrimidin-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, while oxidation can lead to the formation of pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
2,4-Dichloropyrimidin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloropyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly. The compound may also inhibit the production of nitric oxide (NO) in immune cells, which is a key mediator of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidin-5-ol: This compound has similar structural features but differs in its functional group, which can lead to different reactivity and applications.
4,5-Dichloropyrimidin-2-amine: Another related compound with chlorine atoms at different positions on the pyrimidine ring.
Uniqueness
2,4-Dichloropyrimidin-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C4H4Cl3N3 |
|---|---|
Peso molecular |
200.45 g/mol |
Nombre IUPAC |
2,4-dichloropyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C4H3Cl2N3.ClH/c5-3-2(7)1-8-4(6)9-3;/h1H,7H2;1H |
Clave InChI |
WRSBYRJSROHFSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)




![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)

